methyl (4Z)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a carboxylate ester
Preparation Methods
The synthesis of METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with a pyrrole derivative under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can participate in redox reactions, while the pyrrole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and nitrophenyl-containing molecules. Compared to these, METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(5-Methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-15-20(22(26)29-2)18(14-17-10-6-7-11-19(17)24(27)28)21(25)23(15)13-12-16-8-4-3-5-9-16/h3-11,14H,12-13H2,1-2H3/b18-14- |
InChI Key |
IOWAKKKKQVUXGY-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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